molecular formula C17H25NO6 B1219577 Methyldopa pivaloyloxyethyl ester CAS No. 81660-38-0

Methyldopa pivaloyloxyethyl ester

カタログ番号: B1219577
CAS番号: 81660-38-0
分子量: 339.4 g/mol
InChIキー: IFDYIWPAJKYNTO-LKDXBUKQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyldopa pivaloyloxyethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C17H25NO6 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetics

The pharmacokinetic profile of methyldopa pivaloyloxyethyl ester reveals several advantages over traditional methyldopa administration:

  • Absorption : POE is rapidly absorbed and hydrolyzed to methyldopa upon administration. Studies indicate that approximately 93% of the administered dose is excreted in urine, with a significant portion as methyldopa itself, enhancing its therapeutic efficacy .
  • Bioavailability : The systemic availability of methyldopa from POE is approximately 64%, compared to only 27% from oral methyldopa, indicating a more efficient delivery to the systemic circulation .
  • Metabolism : Following POE administration, there is a notable shift from sulfation to methylation in the metabolic pathways, resulting in different urinary metabolites compared to standard methyldopa .

Hypertension Management

This compound is primarily indicated for managing hypertension. Its enhanced pharmacokinetics allow for better control of blood pressure in patients who may not respond adequately to conventional therapies.

  • Case Study : In a clinical trial involving hypertensive patients, the administration of POE resulted in a more uniform response in blood pressure reduction compared to standard methyldopa treatments. The maximum reduction was observed within 4 to 6 hours post-administration .

Use in Special Populations

Methyldopa is often preferred for use in specific populations, such as pregnant women, due to its safety profile. The prodrug form may offer additional benefits in terms of dosing convenience and patient compliance.

Table 1: Pharmacokinetic Comparison of Methyldopa and this compound

ParameterMethyldopa (Standard)This compound
Bioavailability27%64%
Peak Plasma Concentration6 µg/mlNot specified
Time to Peak Concentration3-6 hoursFaster than standard
Major Urinary MetabolitesMethyldopa sulfate3-OCH3 methyldopa

Table 2: Clinical Outcomes in Hypertensive Patients

Study GroupTreatment TypeBlood Pressure Reduction (%)
Group A (Standard)Oral Methyldopa10-15%
Group B (Experimental)POE Methyldopa15-20%

特性

CAS番号

81660-38-0

分子式

C17H25NO6

分子量

339.4 g/mol

IUPAC名

1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C17H25NO6/c1-10(23-14(21)16(2,3)4)24-15(22)17(5,18)9-11-6-7-12(19)13(20)8-11/h6-8,10,19-20H,9,18H2,1-5H3/t10?,17-/m0/s1

InChIキー

IFDYIWPAJKYNTO-LKDXBUKQSA-N

SMILES

CC(OC(=O)C(C)(C)C)OC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N

異性体SMILES

CC(OC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N)OC(=O)C(C)(C)C

正規SMILES

CC(OC(=O)C(C)(C)C)OC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N

Key on ui other cas no.

81660-38-0

同義語

methyldopa pivaloyloxyethyl ester
methyldopa pivaloyloxyethyl ester hydrochloride
pivaloyloxyethyl methyldopa ester
POE methyldopa

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。